molecular formula C13H20N2O4S B13896099 3-Amino-4-(dipropylsulfamoyl)benzoic acid

3-Amino-4-(dipropylsulfamoyl)benzoic acid

Cat. No.: B13896099
M. Wt: 300.38 g/mol
InChI Key: ZHEDUPXHPZRNNG-UHFFFAOYSA-N
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Description

3-Amino-4-(dipropylsulfamoyl)benzoic acid is an organic compound with a molecular formula of C13H19NO4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by the presence of an amino group, a dipropylsulfamoyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dipropylsulfamoyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to form 3-nitrobenzoic acid. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, resulting in 3-amino-4-nitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-(dipropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as the Multidrug Resistance Protein 1 (MRP1) transporter. By inhibiting this transporter, the compound can modulate the excretion of organic anions and reduce the reabsorption of urate, leading to increased urinary excretion of uric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(dipropylsulfamoyl)benzoic acid is unique due to the presence of both an amino group and a dipropylsulfamoyl group on the benzoic acid moiety. This unique combination of functional groups contributes to its diverse chemical reactivity and wide range of applications in various fields .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

3-amino-4-(dipropylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H20N2O4S/c1-3-7-15(8-4-2)20(18,19)12-6-5-10(13(16)17)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3,(H,16,17)

InChI Key

ZHEDUPXHPZRNNG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

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